Acide avenoléique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

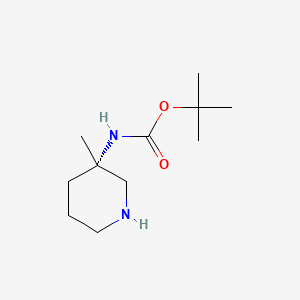

Avenoleic acid is a newly identified oxylipin derived from oat seedsThis compound is primarily localized in the galactolipid fraction of oat seed lipids and has been studied for its unique structural and functional properties .

Applications De Recherche Scientifique

Avenoleic acid has several scientific research applications:

Chemistry: Studied for its unique structural properties and potential as a precursor for other oxylipins.

Biology: Investigated for its role in plant defense mechanisms, particularly its anti-fungal properties.

Industry: Used in the production of specialized lipids and as a bioactive compound in functional foods

Mécanisme D'action

Target of Action

Avenoleic acid, a hydroxylated derivative of linoleic acid, primarily targets enzymes involved in lipid metabolism, such as lipoxygenases and cytochrome P-450s . These enzymes play crucial roles in the oxidation of fatty acids, leading to the formation of various oxylipins, which are signaling molecules involved in plant defense mechanisms .

Mode of Action

Avenoleic acid interacts with its targets by undergoing enzymatic transformations. Lipoxygenases catalyze the oxygenation of linoleic acid to produce hydroperoxides, which are then further processed by cytochrome P-450 enzymes to form hydroxylated and epoxidated derivatives . These interactions result in the production of bioactive oxylipins that modulate various physiological processes, including defense responses against pathogens .

Biochemical Pathways

The primary biochemical pathway affected by avenoleic acid is the lipoxygenase pathway. This pathway involves the conversion of linoleic acid into hydroperoxides, which are subsequently transformed into various oxylipins, including hydroxyoctadecadienoic acids and trihydroxyoctadecenoic acids . These oxylipins play significant roles in signaling and defense mechanisms in plants .

Pharmacokinetics

Its metabolism would involve enzymatic transformations by lipoxygenases and cytochrome P-450s, and it would be excreted as part of normal lipid turnover processes .

Result of Action

At the molecular level, the action of avenoleic acid results in the production of bioactive oxylipins that can modulate cellular signaling pathways. These oxylipins can enhance the plant’s defense mechanisms by activating genes involved in pathogen resistance and stress responses . At the cellular level, this leads to increased resistance to fungal infections and other environmental stresses .

Action Environment

The efficacy and stability of avenoleic acid are influenced by environmental factors such as temperature, pH, and the presence of other lipids and enzymes. For instance, higher temperatures may enhance the enzymatic activity of lipoxygenases and cytochrome P-450s, leading to increased production of oxylipins . Similarly, the presence of other lipids can affect the availability and interaction of avenoleic acid with its target enzymes .

: SpringerLink - Avenoleic Acid: A New Oxylipin from Oat Seeds

Analyse Biochimique

Cellular Effects

Avenoleic Acid has been found to have antioxidant and anti-inflammatory properties These properties suggest that Avenoleic Acid may have effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

Current knowledge suggests that Avenoleic Acid is generally considered safe under normal use conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Avenoleic acid is synthesized through the catalytic oxidation of linoleic acid in oat seeds. The process involves several enzymes, including lipoxygenases, peroxygenases, and cytochrome P-450s . The pathway converts linoleic acid into an anti-fungal trihydroxy acid, which is then further hydroxylated to form avenoleic acid .

Industrial Production Methods: Industrial production of avenoleic acid involves the extraction of oat seeds followed by a series of purification steps. The seeds are typically extracted with a solvent mixture such as chloroform-methanol or acetone. The extract is then subjected to silica gel chromatography, reverse-phase high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC) to isolate and purify avenoleic acid .

Analyse Des Réactions Chimiques

Types of Reactions: Avenoleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Catalyzed by enzymes such as lipoxygenases and peroxygenases.

Reduction: Sodium borohydride can be used for the reduction of related compounds.

Substitution: Involves acylation reactions with specific acylating agents.

Major Products: The major products formed from these reactions include hydroxyoctadecadienoic acids, epoxyoctadecenoic acids, and trihydroxyoctadecenoic acids .

Comparaison Avec Des Composés Similaires

- Hydroxyoctadecadienoic acids

- Epoxyoctadecenoic acids

- Epoxyhydroxyoctadecenoic acids

- Trihydroxyoctadecenoic acids

Uniqueness: Avenoleic acid is unique due to its specific hydroxylation pattern and its localization in the galactolipid fraction of oat seed lipids. This distinct structure imparts unique functional properties, particularly its anti-fungal activity, which sets it apart from other similar oxylipins .

Propriétés

Numéro CAS |

177931-23-6 |

|---|---|

Formule moléculaire |

C18H32O3 |

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

(9Z,12Z)-15-hydroxyoctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18(20)21/h4,6,10,12,17,19H,2-3,5,7-9,11,13-16H2,1H3,(H,20,21)/b6-4-,12-10- |

Clé InChI |

MZQXAWAWDWCIKG-OHPMOLHNSA-N |

SMILES |

CCCC(CC=CCC=CCCCCCCCC(=O)O)O |

SMILES isomérique |

CCCC(C/C=C\C/C=C\CCCCCCCC(=O)O)O |

SMILES canonique |

CCCC(CC=CCC=CCCCCCCCC(=O)O)O |

Synonymes |

(9Z,12Z,15R)-15-Hydroxy-9,12-octadecadienoic Acid; _x000B_[R-(Z,Z)]-15-Hydroxy-9,12-octadecadienoic Acid; 15(R)-Hydroxylinoleic Acid; 15-Hydroxyoctadecadienoic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.